3-Desmethyl 4-Methyl Meclizine Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

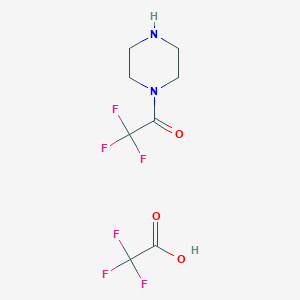

3-Desmethyl 4-Methyl Meclizine Dihydrochloride is a metabolite of Meclizine . Meclizine is a histamine H1 antagonist with antiemetic and antivertigo properties . It works by inhibiting signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center . Meclizine may also decrease the labyrinth excitability and vestibular stimulation .

Safety and Hazards

The safety data sheet for Meclizine dihydrochloride monohydrate, a related compound, indicates that it is harmful if swallowed and suspected of damaging fertility or the unborn child . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . In case of ingestion, one should rinse the mouth and seek medical attention .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Desmethyl 4-Methyl Meclizine Dihydrochloride involves the reduction of the parent compound, Meclizine Dihydrochloride, followed by methylation and demethylation reactions.", "Starting Materials": [ "Meclizine Dihydrochloride", "Sodium Borohydride", "Methyl Iodide", "Hydrochloric Acid", "Sodium Hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Meclizine Dihydrochloride is dissolved in methanol and sodium borohydride is added slowly to the solution. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 2: The resulting mixture is filtered and the solvent is evaporated under reduced pressure to obtain the intermediate product, 3-Desmethyl Meclizine.", "Step 3: 3-Desmethyl Meclizine is dissolved in ethanol and methyl iodide is added to the solution. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 4: The resulting mixture is filtered and the solvent is evaporated under reduced pressure to obtain the product, 3-Desmethyl 4-Methyl Meclizine.", "Step 5: 3-Desmethyl 4-Methyl Meclizine is dissolved in hydrochloric acid and sodium hydroxide is added to the solution. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 6: The resulting mixture is filtered and the solvent is evaporated under reduced pressure to obtain the final product, 3-Desmethyl 4-Methyl Meclizine Dihydrochloride." ] } | |

| 879672-35-2 | |

Formule moléculaire |

C₂₅H₂₉Cl₃N₂ |

Poids moléculaire |

463.87 |

Synonymes |

1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]-piperazine; 1-(p-Chloro-α-phenylbenzyl)-4-p-methylbenzyl-piperazine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate](/img/structure/B1147710.png)

![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)